![molecular formula C14H11NO3 B1296370 5H-chromeno[2,3-b]pyridin-7-ylacetic acid CAS No. 52549-07-2](/img/structure/B1296370.png)

5H-chromeno[2,3-b]pyridin-7-ylacetic acid

説明

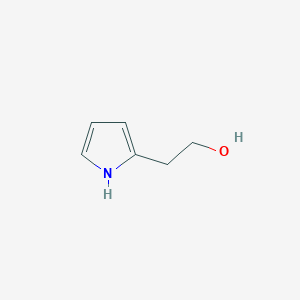

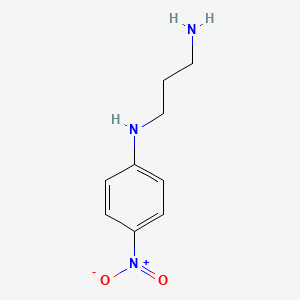

5H-chromeno[2,3-b]pyridin-7-ylacetic acid, also known as CPA, is a chemical compound that has gained recognition in various scientific fields. It has a linear formula of C15H13NO3 .

Synthesis Analysis

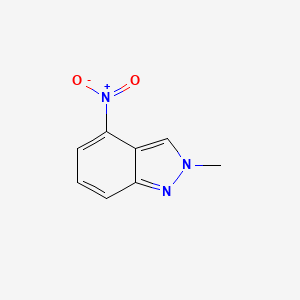

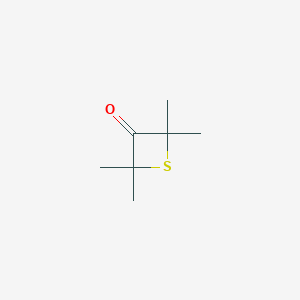

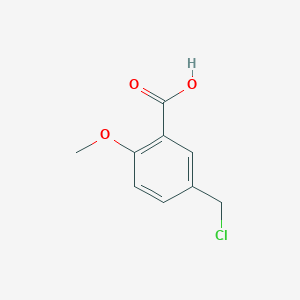

The synthesis of chromeno[2,3-b]pyridines involves multicomponent and pseudo-multicomponent synthetic approaches and one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids . Examples of the use of various catalysts, microwave and ultrasonic radiation, as well as electric current for the implementation of multicomponent transformations of this type are given .Molecular Structure Analysis

The molecular structure of 5H-chromeno[2,3-b]pyridin-7-ylacetic acid is represented by the linear formula C15H13NO3 . The molecular weight is 255.276 .科学的研究の応用

Hybrid Catalysts in Synthesis

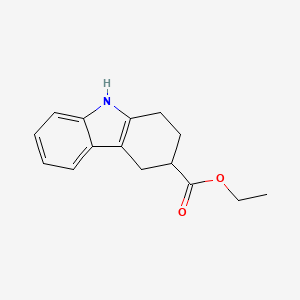

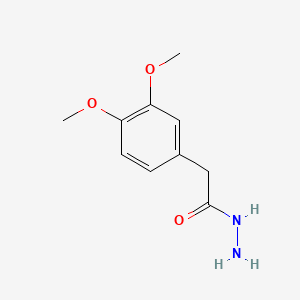

Research highlights the importance of hybrid catalysts in the synthesis of complex heterocyclic structures, such as pyranopyrimidines, which share a similar complexity to "5H-chromeno[2,3-b]pyridin-7-ylacetic acid". These catalysts include organocatalysts, metal catalysts, and nanocatalysts, underscoring their versatility in creating pharmacologically significant scaffolds with broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Quinoline derivatives, closely related to chromeno[2,3-b]pyridines, have been studied for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, illustrating the potential for "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" derivatives in materials science, particularly in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

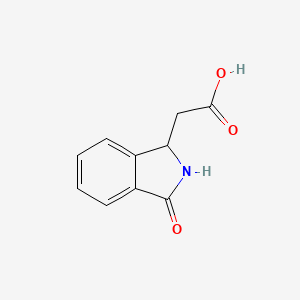

Organic Synthesis and Pharmacological Importance

The review on the synthetic protocols for benzo[c]chromen-6-ones and the pharmacological significance of these compounds suggest a related area of research where "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" could be involved. These compounds serve as core structures in secondary metabolites with considerable pharmacological importance, pointing to potential applications in drug development and synthetic organic chemistry (Mazimba, 2016).

Catalysis and Drug Applications

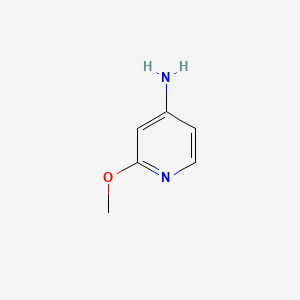

Studies on heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate their utility in organic synthesis, catalysis, and drug applications. These compounds, owing to their versatility as synthetic intermediates and biological significance, provide a framework for considering "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" in similar contexts, highlighting its potential in catalysis and pharmaceuticals (Li et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCLXFOOVXFBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314253 | |

| Record name | MLS003115531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |

CAS RN |

52549-07-2 | |

| Record name | MLS003115531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

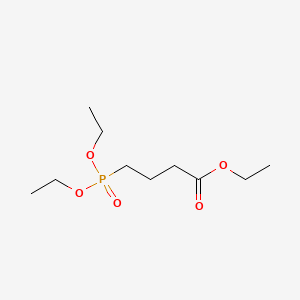

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。